Einecs 305-149-8
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Overview
Description
Einecs 305-149-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 305-149-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 305-149-8 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it is utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 305-149-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Einecs 305-149-8 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups .
Properties
CAS No. |
94349-32-3 |
---|---|
Molecular Formula |
C21H42N6O4S |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;6-[benzenesulfonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S.C8H23N5/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;9-1-3-11-5-7-13-8-6-12-4-2-10/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);11-13H,1-10H2 |
InChI Key |
HAZZLXITNOFWKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
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